Paullone

Descripción general

Descripción

La paullona es una clase de inhibidores de moléculas pequeñas conocidos por su potente inhibición de las quinasas dependientes de ciclinas (CDK) y la glucógeno sintasa quinasa 3 (GSK-3). Estos compuestos han atraído una atención significativa debido a sus posibles aplicaciones terapéuticas en el cáncer y las enfermedades neurodegenerativas .

Métodos De Preparación

Las paullonas se pueden sintetizar mediante diversos métodos. Un enfoque común implica una reacción de acoplamiento cruzado de Suzuki-Miyaura de una sola olla de un ácido o-aminoarilborónico y metil 2-yodoindoleacetato, seguido de la formación de amida intramolecular .

Análisis De Reacciones Químicas

Las paullonas experimentan varios tipos de reacciones químicas, que incluyen:

Oxidación: Las paullonas se pueden oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el andamio de la paullona.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento cruzado y varios agentes oxidantes o reductores . Los principales productos formados a partir de estas reacciones son típicamente derivados de paullona modificados con una mayor actividad biológica .

Aplicaciones Científicas De Investigación

Inhibition of Cyclin-Dependent Kinases (CDKs)

Paullones have been extensively studied for their role as CDK inhibitors. For example:

- Kenpaullone , a prominent member of this class, has demonstrated potent inhibition against CDK1/cyclin B (IC50 = 0.4 µM) and CDK2/cyclin A (IC50 = 0.68 µM) .

- These compounds have shown promise in delaying cell cycle progression in cancer cells, making them potential candidates for cancer therapeutics.

Antitumor Properties

Recent studies have highlighted the antitumor effects of paullones:

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Kenthis compound | CDK1/cyclin B | 0.4 | |

| Kenthis compound | CDK2/cyclin A | 0.68 | |

| 10-bromothis compound | CDK2/cyclin E | 7.5 | |

| This compound derivatives | GSK-3β | <1 |

These findings underscore the potential of paullones in developing targeted therapies for various cancers.

Applications in Neurodegenerative Diseases

Paullones also exhibit potential therapeutic benefits in neurodegenerative disorders:

- GSK-3 Inhibition : Since GSK-3 is implicated in Alzheimer's disease through its role in tau phosphorylation, paullones may provide a strategy for mitigating tauopathies by inhibiting GSK-3 activity .

Case Study: Neuroprotection

In a study investigating the neuroprotective effects of paullones, it was found that treatment with these compounds reduced neuronal apoptosis in models of neurodegeneration. This suggests their utility not only in cancer but also in protecting neuronal health.

Development of PROTACs Using this compound Derivatives

Recent advances have explored the use of this compound-based proteolysis-targeting chimeras (PROTACs) for selective degradation of target proteins involved in cancer progression. This novel approach enhances the therapeutic potential by combining the inhibitory effects of paullones with targeted protein degradation mechanisms .

Table: PROTAC Development Insights

Mecanismo De Acción

Las paullonas ejercen sus efectos inhibiendo competitivamente el sitio de unión al ATP de las CDK y la GSK-3. Esta inhibición interrumpe la actividad de la quinasa, lo que lleva a la modulación de varios procesos celulares, como la progresión del ciclo celular, la apoptosis y la transcripción . Los estudios de modelado molecular han demostrado que las paullonas pueden unirse al sitio de unión al ATP con alta afinidad, lo que las convierte en inhibidores efectivos .

Comparación Con Compuestos Similares

Las paullonas son únicas debido a su doble inhibición de las CDK y la GSK-3. Compuestos similares incluyen:

Flavopiridol: Otro inhibidor de CDK que ha entrado en ensayos clínicos.

Purinas: Una clase de compuestos que también inhiben las CDK pero con diferentes perfiles de selectividad.

Alsterpaullona: Un derivado de la paullona con una mayor actividad inhibitoria contra la GSK-3.

Las paullonas se destacan por sus características estructurales y la capacidad de inhibir múltiples quinasas, lo que las convierte en herramientas versátiles para la investigación y posibles agentes terapéuticos .

Actividad Biológica

Paullone, a member of the indolobenzazepine family, has garnered significant attention for its biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (Cdks). This article presents a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its ability to inhibit various kinases, making it a compound of interest in cancer research and other therapeutic areas. The structure of this compound allows for interactions with key proteins involved in cell cycle regulation and apoptosis, which are critical in cancer progression.

- Cdk Inhibition :

- Impact on Signaling Pathways :

- Induction of Apoptosis :

Case Studies

1. Antitumor Activity in Mouse Models :

- A study investigated the effects of alsterthis compound on Epstein-Barr virus (EBV)-associated lymphoproliferative disorders (LPDs) using a mouse model. Treatment with alsterthis compound resulted in significant reductions in tumor size and increased survival rates. The compound effectively suppressed late viral gene expression and induced apoptosis in EBV-infected B cells .

2. Podocyte Protection :

- Research involving podocyte cells demonstrated that this compound derivatives like kenthis compound and alsterthis compound provided protection against puromycin aminonucleoside (PAN)-induced injury. These compounds reduced cytoskeletal changes associated with cell damage and exhibited protective effects in vivo using a zebrafish model .

Table 1: Biological Activity of Paullones

| Compound | Cdk Inhibition | Apoptosis Induction | Cytotoxicity (IC50) | Model Used |

|---|---|---|---|---|

| This compound | Yes | Yes | Low micromolar range | Various cancer cell lines |

| Alsterthis compound | Yes | Yes | Low micromolar range | EBV-LPD mouse model |

| Kenthis compound | Yes | Yes | Moderate | Podocyte injury model |

| 1-Azakenthis compound | Yes | Yes | Moderate | Podocyte injury model |

Propiedades

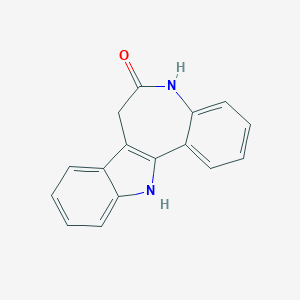

IUPAC Name |

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDAWVZNAXVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327277 | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-18-5 | |

| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.